molecular formula C9H7N3O4 B13540275 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid

3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid

Cat. No.: B13540275
M. Wt: 221.17 g/mol
InChI Key: MPAGQTCNRMUIMK-UHFFFAOYSA-N
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Description

3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid is a chemical compound that features a unique combination of a pyrazine ring and an oxetane ring

Preparation Methods

The synthesis of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The pyrazine moiety can also participate in interactions with molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

3-(5-cyanopyrazin-2-yl)oxyoxetane-3-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c10-1-6-2-12-7(3-11-6)16-9(8(13)14)4-15-5-9/h2-3H,4-5H2,(H,13,14)

InChI Key

MPAGQTCNRMUIMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)O)OC2=NC=C(N=C2)C#N

Origin of Product

United States

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